![molecular formula C21H28ClN3O2 B13867521 [1-[2-(methylamino)ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate;hydrochloride](/img/structure/B13867521.png)
[1-[2-(methylamino)ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-[2-(methylamino)ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a methylaminoethyl group, and a phenylcarbamate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-[2-(methylamino)ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate;hydrochloride typically involves multiple steps. One common method includes the reaction of piperidine with 2-(methylamino)ethyl chloride to form the intermediate [1-[2-(methylamino)ethyl]piperidin-4-yl] chloride. This intermediate is then reacted with N-(2-phenylphenyl)carbamate under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), are employed to monitor the synthesis process and verify the compound’s identity and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[1-[2-(methylamino)ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-[2-(methylamino)ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate;hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is often employed in assays to investigate enzyme inhibition and receptor binding.
Medicine
In medicine, this compound has potential therapeutic applications. It is being explored for its efficacy in treating certain neurological disorders and as an analgesic agent.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. It is also utilized in the formulation of specialty chemicals and coatings.
Mécanisme D'action
The mechanism of action of [1-[2-(methylamino)ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate;hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to the desired biological effect. The pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with similar applications in organic synthesis and as a solvent.
Dichloromethane: A solvent with comparable solvating properties.
Uniqueness
[1-[2-(methylamino)ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate;hydrochloride is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its combination of a piperidine ring and a phenylcarbamate moiety makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.
Propriétés
Formule moléculaire |
C21H28ClN3O2 |
|---|---|
Poids moléculaire |
389.9 g/mol |
Nom IUPAC |
[1-[2-(methylamino)ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C21H27N3O2.ClH/c1-22-13-16-24-14-11-18(12-15-24)26-21(25)23-20-10-6-5-9-19(20)17-7-3-2-4-8-17;/h2-10,18,22H,11-16H2,1H3,(H,23,25);1H |
Clé InChI |
DSBNGAIXPGSNBT-UHFFFAOYSA-N |
SMILES canonique |
CNCCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


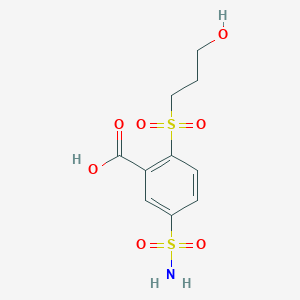
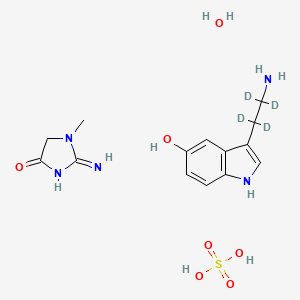
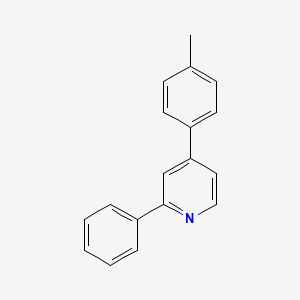
![Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate](/img/structure/B13867460.png)
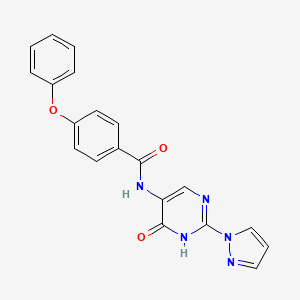
![(4-Cyclopropylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone](/img/structure/B13867470.png)
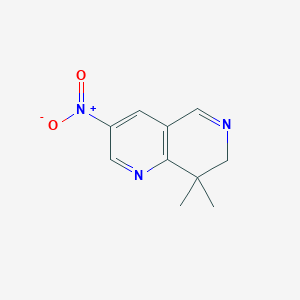
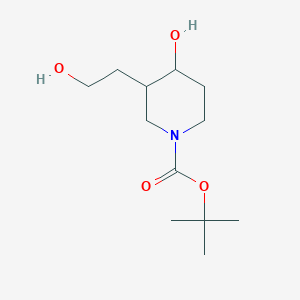
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13867505.png)


![N'-[2-(2-methoxyphenyl)-1-methylbenzimidazol-5-yl]ethanimidamide](/img/structure/B13867515.png)
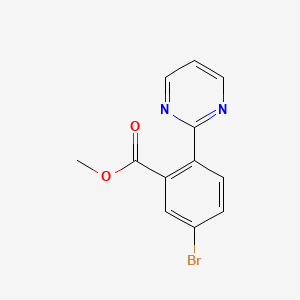
![1-[(6-chloro-3-pyridinyl)methyl]-3-Piperidinol](/img/structure/B13867528.png)
